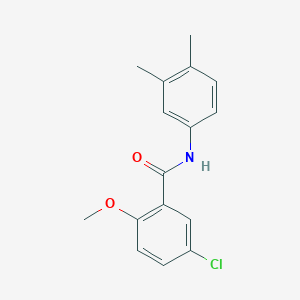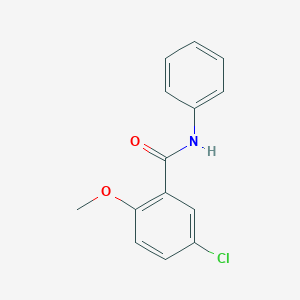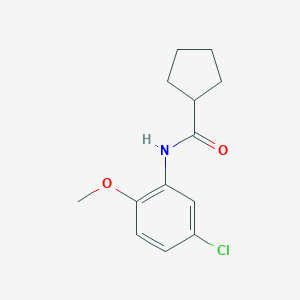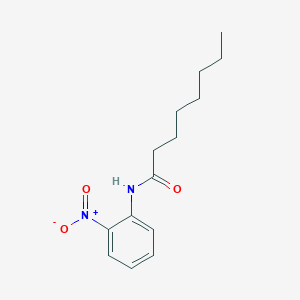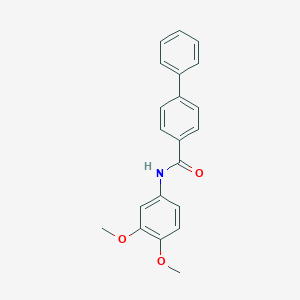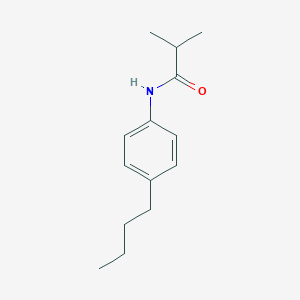
N-(4-butylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-4-butylaminopiperidine (NPP), and it belongs to the class of piperidine compounds.
Mecanismo De Acción
The mechanism of action of NPP is not fully understood. However, it is believed to interact with the mu-opioid receptors in the brain, which are responsible for the analgesic and anesthetic effects. NPP has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play a crucial role in addiction and pain management.
Biochemical and physiological effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with pleasure and reward. NPP has also been found to reduce the levels of stress hormones, such as cortisol, which may help in the management of chronic pain and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, making it a useful tool for studying the mu-opioid receptor system. However, NPP has several limitations, including its relatively short half-life and the potential for tolerance and dependence.
Direcciones Futuras
There are several future directions for the research on NPP. One potential direction is the development of new pain management drugs based on the structure of NPP. Another potential direction is the investigation of the potential use of NPP in the treatment of addiction to opioids and other drugs. Further research is also needed to fully understand the mechanism of action of NPP and its potential side effects.
Conclusion:
N-(4-butylphenyl)-2-methylpropanamide is a promising compound that has potential applications in various fields. Its analgesic and anesthetic properties make it a potential candidate for the development of new pain management drugs, while its potential use in the treatment of addiction to opioids and other drugs is also being investigated. Further research is needed to fully understand the mechanism of action of NPP and its potential side effects.
Métodos De Síntesis
The synthesis of NPP involves the reaction of 4-butylphenylacetic acid with piperidine and thionyl chloride. The resulting product is then treated with methylamine to obtain NPP. The yield of NPP can be improved by using a solvent-free microwave-assisted synthesis method.
Aplicaciones Científicas De Investigación
NPP has been studied extensively for its potential applications in various fields. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new pain management drugs. NPP has also been studied for its potential use in the treatment of addiction to opioids and other drugs. It has been found to reduce the withdrawal symptoms associated with opioid addiction and may help in the prevention of relapse.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-12-7-9-13(10-8-12)15-14(16)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
KFGGLIQIRXKWIW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



